N-(2,4-dimethylpentan-3-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)13(11(3)4)15-14(16)12-8-6-5-7-9-12/h5-11,13H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWOYGGIOZNPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpentan-3-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with 2,4-dimethylpentan-3-amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of solid acid catalysts, such as diatomite earth immobilized with ionic liquids and zirconium chloride, under ultrasonic irradiation. This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpentan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides .
Scientific Research Applications
N-(2,4-dimethylpentan-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of flavoring agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Substituent Analysis and Physicochemical Properties
The substituent on the amide nitrogen significantly impacts molecular properties. Below is a comparative analysis:
Key Observations :
- The branched alkyl chain in this compound confers high lipophilicity (logP ~3.5), suggesting favorable membrane permeability but poor aqueous solubility.
- Hydroxyl-containing analogs (e.g., ) exhibit lower logP and better solubility due to polar groups, making them suitable for metal-catalyzed reactions .
- Halogenated and sulfonated derivatives (e.g., ) show enhanced biological target affinity but reduced solubility .
Enzyme Modulation
- CTPB () activates p300 histone acetyltransferase (HAT), a trait linked to its trifluoromethyl and chloro substituents . The target compound’s alkyl chain may instead favor interactions with hydrophobic enzyme pockets.
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () serves as an N,O-bidentate ligand in metal-catalyzed C–H functionalization, a role unlikely for the target compound due to its lack of coordinating groups .
Antimicrobial and Antioxidant Activity
Computational and Experimental Characterization
- Spectroscopy : IR and NMR data for similar compounds (e.g., ) highlight characteristic amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹), which would align with the target compound’s expected spectral profile .
Q & A
Q. What are the recommended methodologies for synthesizing N-(2,4-dimethylpentan-3-yl)benzamide with high purity and yield?
Synthesis typically involves coupling 2,4-dimethylpentan-3-amine with benzoyl chloride under controlled conditions. Key steps include:
- Acylation : React the amine with benzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>95%) and characterize using H/C NMR and FT-IR spectroscopy .
- Yield Optimization : Adjust stoichiometry (1:1.1 amine-to-acyl chloride ratio) and employ inert atmospheres (N) to reduce hydrolysis .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and confirm stereochemistry .
- Spectroscopic Analysis : Compare NMR chemical shifts (e.g., carbonyl C at ~167 ppm) and IR stretches (amide I band ~1650 cm) with literature data .
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H]: calculated for CHNO: 220.17) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Test HDAC inhibition using fluorometric assays (e.g., HDAC-Glo™) at 10–100 µM concentrations, referencing MS-275 (a benzamide HDAC inhibitor) as a positive control .
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating promise .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives for targeted biological activity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to HDACs or kinases. Focus on the benzamide moiety’s interaction with catalytic zinc in HDAC active sites .
- QSAR Modeling : Develop 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent effects (e.g., alkyl chain length) with bioactivity. Validate models using leave-one-out cross-validation (R > 0.8) .
Q. What strategies resolve contradictions in reported biological data (e.g., HDAC inhibition vs. antimicrobial activity)?
- Mechanistic Studies : Conduct RNA-seq or proteomics to identify differentially expressed pathways. For example, HDAC inhibition upregulates tumor suppressors (e.g., p21), while antimicrobial activity may involve membrane disruption .
- Selectivity Profiling : Screen against a panel of HDAC isoforms (e.g., HDAC1 vs. HDAC6) using isoform-specific substrates. A >10-fold selectivity ratio clarifies target relevance .
Q. How can researchers optimize reaction conditions to address low yields in scaled-up synthesis?
- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to evaluate temperature, solvent polarity, and catalyst loading. For example, THF may outperform DCM at higher scales due to better solubility .
- Flow Chemistry : Implement continuous-flow systems to improve heat/mass transfer, reducing side-product formation (e.g., hydrolysis) and achieving yields >80% .
Methodological Considerations for Data Reproducibility
Q. What analytical techniques are critical for confirming batch-to-batch consistency?
Q. How should researchers handle discrepancies in crystallographic data interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
